BenchChemオンラインストアへようこそ!

CFM-4

Colorectal Cancer Apoptosis Chemotherapy Comparison

CFM-4 is a lead CARP-1 functional mimetic that potently antagonizes CARP-1/APC-2 binding to induce G2M arrest and apoptosis in drug-resistant breast, TNBC, NSCLC, neuroblastoma, and CRC models. Uniquely upregulates miR-513a-3p, spares normal MCF-10A cells, and shows validated in vivo efficacy via nano-lipid formulation. Ideal for apoptosis and combination therapy research. Inquire for bulk orders.

Molecular Formula C22H16ClN3OS
Molecular Weight 405.9 g/mol
Cat. No. B1668462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFM-4
SynonymsCFM-4;  CFM 4;  CFM4; 
Molecular FormulaC22H16ClN3OS
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
InChIInChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2
InChIKeyPMADITKBVODKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CFM-4: A CARP-1/APC-2 Antagonist for Cancer Cell Growth and Apoptosis Regulation


CFM-4 (CAS 331458-02-7) is a small-molecule antagonist that targets the protein-protein interaction between Cell Cycle and Apoptosis Regulatory Protein 1 (CARP-1/CCAR1) and the Anaphase-Promoting Complex subunit APC-2 [1]. This compound binds to CARP-1 and stimulates its expression, thereby preventing CARP-1 binding with APC-2, which results in G2M cell cycle arrest and induction of apoptosis with an IC50 range of 10-15 μM [1]. CFM-4 has demonstrated the ability to suppress growth of drug-resistant human breast cancer cells without affecting the growth of normal human breast epithelial MCF-10A cells, suggesting a therapeutic window for selective targeting of malignant cells [1].

Why Generic CARP-1/APC-2 Antagonists Cannot Simply Substitute CFM-4 in Research Applications


CARP-1 functional mimetics (CFMs) represent a class of small molecule compounds that inhibit CARP-1 binding with the APC/C E3 ligase subunit APC-2, but not all CFMs exhibit equivalent biological activity or therapeutic potential [1]. CFM-4 has been identified as a lead compound within this class, distinguished by its ability to stimulate CARP-1 expression, activate both intrinsic and extrinsic apoptotic pathways, and suppress growth across multiple cancer types including drug-resistant variants [1][2]. Even structurally related analogs such as CFM-4.16 demonstrate distinct potency profiles and combination activity with conventional chemotherapeutics [2]. Furthermore, CFM-4 uniquely upregulates XIAP-targeting miR513a-3p across neuroblastoma, mesothelioma, and breast cancer cells—a mechanism not documented for other CFM analogs—and its apoptotic efficacy is dependent on CARP-1 expression, as depletion of CARP-1 interferes with CFM-4-mediated cell growth inhibition [3][1].

CFM-4 Quantitative Evidence Guide: Comparative Efficacy Data for Scientific Selection


CFM-4 Demonstrates Superior Potency Versus 5-Fluorouracil in Colorectal Cancer Models

In colorectal cancer (CRC) cell proliferation assays, CFM-4 exhibited substantially greater potency than the classical anti-CRC chemotherapeutic agent 5-fluorouracil (5-FU), a standard-of-care comparator [1]. The growth inhibitory effects were mediated through apoptosis induction, as confirmed by Annexin V/propidium iodide (PI) apoptosis assays [1].

Colorectal Cancer Apoptosis Chemotherapy Comparison

CFM-4 Nano-Lipid Formulation Enhances Oral Bioavailability Relative to Free Drug

A nano-lipid formulation of CFM-4 (CFM-4 NLF) significantly enhanced serum bioavailability compared with free CFM-4 when administered orally [1]. Pharmacokinetic analysis of the closely related analog CFM-4.17 showed that nano-lipid particulate formulation (NLPF) increased total drug exposure (AUCtot) by 2.9-fold and peak plasma concentration (Cmax) by 1.18-fold relative to free drug [2].

Pharmacokinetics Nano-lipid Formulation Drug Delivery

CFM-4.16 Nano-Lipid Formulation Enhances In Vivo Antitumor Efficacy Compared to Free Drug in TNBC Xenografts

In triple-negative breast cancer (TNBC) MDA-MB-231 xenograft-bearing animals, oral administration of CFM-4.16 nano-lipid formulation (CFM-4.16 NLF) significantly suppressed tumor growth compared to placebo control [1]. Furthermore, the combination of CFM-4.16 NLF with doxorubicin demonstrated statistically significant tumor volume reduction relative to CFM-4.16 NLF monotherapy (p = 0.04), indicating enhanced efficacy with combination treatment [1].

Triple-Negative Breast Cancer Xenograft Model Nano-lipid Formulation

CFM-4.16 Demonstrates Synergistic Combination Activity with Doxorubicin in Drug-Resistant TNBC Cells

In drug-resistant triple-negative breast cancer (TNBC) cells, the CFM-4 analog CFM-4.16 exhibited enhanced inhibition of cell viability when combined with doxorubicin compared to either agent alone [1]. Doxorubicin inhibited viability of parental TNBC cells with a GI50 dose of 0.02-0.1 μM, while CFM-4.16 combination treatment produced superior inhibition relative to doxorubicin monotherapy [1].

Triple-Negative Breast Cancer Drug Resistance Combination Therapy

CFM-4 Exhibits Selective Cytotoxicity Toward Cancer Cells While Sparing Normal Breast Epithelial Cells

CFM-4 suppresses growth of drug-resistant human breast cancer cells but does not affect the growth of immortalized human breast epithelial MCF-10A cells [1]. This differential effect indicates a degree of cancer cell selectivity that is not consistently observed across all CARP-1 functional mimetic analogs.

Cancer Selectivity Therapeutic Window Normal Cell Sparing

CFM-4 Nano-Lipid Formulation Suppresses In Vivo Tumor Growth in NSCLC and TNBC Xenograft Models

Oral administration of CFM-4 nano-lipid formulation (CFM-4 NLF) significantly reduced tumor weight and volume in xenograft models derived from A549 non-small cell lung cancer (NSCLC) and MDA-MB-231 triple-negative breast cancer (TNBC) cells compared to placebo control (p < 0.05) [1]. Importantly, no gross tissue or histological toxicities were observed in CFM-4 NLF-treated animals, while immunohistochemical analysis revealed increased CARP-1 expression and DNA fragmentation specifically within tumors [1].

Non-Small Cell Lung Cancer Triple-Negative Breast Cancer In Vivo Efficacy

CFM-4 Optimal Research and Preclinical Application Scenarios


Drug-Resistant Breast Cancer Research and Combination Therapy Development

CFM-4 is particularly well-suited for investigating mechanisms of drug resistance in breast cancer and developing novel combination strategies. The compound suppresses growth of drug-resistant human breast cancer cells while sparing normal breast epithelial MCF-10A cells [1]. Additionally, the CFM-4 analog CFM-4.16 exhibits enhanced inhibition of TNBC cell viability when combined with doxorubicin, providing a basis for combination therapy studies against chemotherapy-resistant disease [1]. CFM-4.16 nano-lipid formulation plus doxorubicin has demonstrated significant tumor volume reduction in TNBC xenografts (p = 0.04 versus CFM-4.16 NLF monotherapy) .

Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC) Preclinical Xenograft Studies

CFM-4 nano-lipid formulation (CFM-4 NLF) provides a validated tool for in vivo xenograft studies in TNBC and NSCLC models. Oral administration of CFM-4 NLF significantly reduced tumor weight, volume, and nodule number in A549 NSCLC and MDA-MB-231 TNBC xenografts (p < 0.05 to p < 0.001) with no observed gross tissue or histological toxicities [1]. Immunohistochemical analysis confirmed increased CARP-1 expression and DNA fragmentation within tumors of treated animals, providing mechanistic validation [1]. The formulation also enhances serum bioavailability relative to free CFM-4, enabling more efficient systemic delivery [1].

Colorectal Cancer Cell Proliferation and Apoptosis Mechanism Studies

CFM-4 offers a research tool for colorectal cancer (CRC) studies requiring a potent pro-apoptotic agent with demonstrated superiority over 5-fluorouracil. CFM-4 inhibited CRC cell proliferation in a dose- and time-dependent manner and was significantly more potent than 5-FU [1]. Mechanistic analyses revealed that CFM-4 upregulates expression of caspase-8, caspase-9, p53 and its downstream targets (PUMA, Noxa, Smac), and TRAIL death receptors (DR4, DR5), indicating activation of both intrinsic and extrinsic apoptotic pathways [1].

Neuroblastoma and Pediatric Cancer Research

CFM-4 demonstrates inhibitory activity against neuroblastoma (NB) cells independent of their p53 and MYCN status, making it a valuable tool for studying high-risk, treatment-resistant pediatric tumors [1]. In NB cells, CFM-4 induces apoptosis through activation of pro-apoptotic stress-activated kinases (SAPKs) p38 and JNK, stimulates CARP-1 expression and PARP1 cleavage, and promotes loss of oncogenes C-myc and N-myc as well as mitotic cyclin B1 [1]. CFM-4 treatment also upregulates XIAP-targeting miR513a-3p and diminishes expression of anti-apoptotic XIAP1, cIAP1, and Survivin proteins across NB, mesothelioma, and breast cancer cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CFM-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.